N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-26-21-7-5-6-8-23(21)30-22-14-11-18(15-20(22)24(26)27)25-31(28,29)19-12-9-17(10-13-19)16(2)3/h5-16,25H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSHXRFKBFYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 418.49 g/mol. The compound features a dibenzo[b,f][1,4]oxazepin core, which is known for various therapeutic effects.
1. Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study demonstrated that certain benzenesulfonamide derivatives affected perfusion pressure in a time-dependent manner, suggesting a potential interaction with calcium channels involved in vascular regulation .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
This study found that compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls, indicating its potential as a therapeutic agent in managing blood pressure .
2. Antimicrobial Activity
The dibenzo[b,f][1,4]oxazepin structure has been associated with antimicrobial properties. Compounds with similar structures have shown activity against various bacteria and fungi, suggesting that this compound may also possess such activities.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for determining the biological activity of this compound. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, the ADMETlab software can provide insights into permeability and potential drug interactions .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antitumor Activity : Research on structurally similar compounds has indicated potential antitumor effects through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Compounds from this class have been studied for their neuroprotective effects in models of neurodegenerative diseases.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound, and what critical parameters influence yield optimization?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to form the dibenzooxazepin core, often under reflux conditions (e.g., ethanol or DMF as solvents) .
- Sulfonylation of the intermediate using 4-isopropylbenzenesulfonyl chloride, requiring precise stoichiometry to avoid byproducts .
- Purification via recrystallization or column chromatography, with solvent polarity critically affecting yield .
Key parameters include:
- Temperature control during reflux to prevent decomposition.
- Catalyst selection (e.g., acid/base catalysts for sulfonylation).
- Solvent purity , as traces of water can hydrolyze intermediates .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves the dibenzooxazepin core conformation and sulfonamide geometry (e.g., CCDC reference 2209381 for analogous structures) .
- NMR spectroscopy :
- H/C NMR identifies substituents (e.g., ethyl, isopropyl groups).
- H-N HMBC confirms sulfonamide connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) and detects isotopic patterns .
Advanced: How can researchers resolve contradictions between computational modeling predictions and experimental spectral data (e.g., NMR chemical shifts)?
Answer:
- Cross-validation : Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated values for low-energy conformers .
- X-ray validation : Use crystallographic data (e.g., torsion angles from CCDC 2209381) to refine computational models .
- Dynamic NMR : Assess rotational barriers of the sulfonamide group if peak splitting occurs, indicating hindered rotation .
Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for analogues of this compound?
Answer:
- Systematic substitution : Modify the ethyl or isopropyl groups (e.g., replace with cyclopropyl or tert-butyl) and evaluate changes in bioactivity .
- Crystallographic SAR : Correlate X-ray-derived bond lengths/angles (e.g., sulfonamide S–N distances) with activity trends .
- Pharmacophore modeling : Map electrostatic/hydrophobic features of the dibenzooxazepin core to target binding pockets .
Basic: What methodologies are recommended for assessing the purity of this compound?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual solvents or byproducts .
- Elemental analysis : Confirm %C/%N/%S deviations < 0.4% from theoretical values.
- Thermogravimetric analysis (TGA) : Detect hydrate/solvate forms by monitoring mass loss upon heating .
Advanced: How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .
Advanced: What experimental approaches can elucidate the compound's interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) for target proteins.
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy/entropy changes .
- Molecular docking : Refine poses using crystallographic data from analogous sulfonamide-protein complexes (e.g., PDB entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
